2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Description
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a fluoropropan-1-amine moiety
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8H,9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTITHMXTRDXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a tert-butyl group is introduced to the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and fluorine functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the tert-butyl group can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole
- 2-(4’-tert-Butylphenyl-5-(4"-biphenylyl)-1,3,4-oxadiazole
- 1,4-di(5-phenyl-2-oxazolyl)benzene
Uniqueness
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is unique due to the combination of its tert-butyl and fluoropropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in similar compounds .
Biological Activity
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a fluorinated propanamine, and an aromatic ring, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems, particularly the inhibition of acetylcholinesterase (AChE). AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
Inhibition Studies
Recent studies have highlighted the compound's competitive inhibition of AChE. For instance, kinetic studies indicated that this compound exhibits a Ki value in the low nanomolar range, suggesting potent inhibitory effects on AChE activity. The inhibition mechanism appears to be reversible and competitive, as demonstrated by various assays using acetylthiocholine as a substrate.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal apoptosis and oxidative stress markers in vitro. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.
| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| 0.1 | 85 | 30 |
| 1.0 | 92 | 50 |
| 10 | 75 | 20 |
Behavioral Studies
In vivo studies have also been conducted to assess the behavioral effects of this compound in animal models. Administration of this compound showed significant improvements in memory tasks and reduced anxiety-like behaviors in rodents. These behavioral changes were correlated with increased cholinergic activity in the hippocampus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
